molecular formula C7H13NO B13811433 3-Cyclohexene-1-methanol,2-amino-,cis-(9CI)

3-Cyclohexene-1-methanol,2-amino-,cis-(9CI)

Cat. No.: B13811433
M. Wt: 127.18 g/mol
InChI Key: NTPCJPLWZKWLSG-BQBZGAKWSA-N
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Description

3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is a derivative of cyclohexene and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 3-Cyclohexene-1-methanol using suitable reducing agents to introduce the amino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) may involve large-scale catalytic hydrogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Scientific Research Applications

3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes. These interactions can modulate cellular pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and applications. Its cis-configuration also imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,2S)-2-aminocyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h2,4,6-7,9H,1,3,5,8H2/t6-,7-/m0/s1

InChI Key

NTPCJPLWZKWLSG-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]([C@H](C=C1)N)CO

Canonical SMILES

C1CC(C(C=C1)N)CO

Origin of Product

United States

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